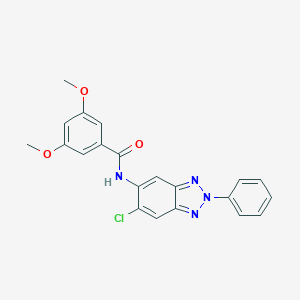
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMB is a benzotriazole derivative that has a wide range of biochemical and physiological effects. In
作用機序
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide inhibits PKC activity by binding to the regulatory domain of the enzyme. This binding disrupts the interaction between PKC and its activators, preventing the activation of the enzyme. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have anti-cancer effects.
Biochemical and Physiological Effects
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly specific inhibitor of PKC, which makes it a valuable tool for investigating the role of PKC in various cellular processes. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have low toxicity, which makes it suitable for in vivo studies. However, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective PKC inhibitors. Additionally, the use of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide as a tool compound to investigate the role of PKC in various diseases such as cancer and diabetes is an area of active research. Finally, the development of novel drug delivery systems for N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide could enhance its effectiveness in vivo.
Conclusion
In conclusion, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide is a benzotriazole derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has the potential to be a valuable tool compound for investigating the role of PKC in various cellular processes and diseases.
合成法
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide involves the reaction of 6-chloro-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide.
科学的研究の応用
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to investigate the role of protein kinase C (PKC) in various cellular processes. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to inhibit PKC activity, which has implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
特性
製品名 |
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C21H17ClN4O3 |
分子量 |
408.8 g/mol |
IUPAC名 |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-15-8-13(9-16(10-15)29-2)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,27) |
InChIキー |
UNCBGSCLSWCCRV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)

![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)
![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
![N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278093.png)